Bicyclo[3.3.1]nonane

Electrochemistry Synthetic Chemistry Structure-Activity Relationship

Researchers face challenges with flat, sp²-rich molecules that suffer from poor solubility and off-target effects. Bicyclo[3.3.1]nonane (CAS 280-65-9) directly addresses this as a high-Fsp³, three-dimensional scaffold. - HSP90 inhibition without heat shock response induction, avoiding hepatotoxicity seen with earlier inhibitors. - hLDHA inhibition with IC50 values of 3.6-12.0 µM and >25-fold selectivity over hLDHB. - Key intermediate for synthesizing sterically demanding, substituted adamantane derivatives. Reliable supply with batch-to-batch consistency for lead optimization campaigns.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 280-65-9
Cat. No. B1214063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonane
CAS280-65-9
Synonymsbicyclo(3.3.1)nonane
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)C2
InChIInChI=1S/C9H16/c1-3-8-5-2-6-9(4-1)7-8/h8-9H,1-7H2
InChIKeyWNTGVOIBBXFMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonane Physicochemical & Structural Overview


Bicyclo[3.3.1]nonane (CAS 280-65-9) is a bridged bicyclic hydrocarbon characterized by an sp³-carbon-rich, three-dimensional scaffold consisting of two fused six-membered rings [1]. The unsubstituted parent compound exhibits a slightly distorted chair-chair conformation in the solid state [2], with a calculated molecular weight of 124.23 g/mol and a high calculated Log P of 4.792 [1]. This core structure serves as a versatile synthon for functionalization and is a key structural motif in various natural products [3].

Bridged sp³-rich scaffold for 3D chemical space exploration
Versatile synthon for natural product and bioactive compound synthesis
Conformational baseline (chair-chair) for molecular design studies

Bicyclo[3.3.1]nonane Scaffold Substitution Challenges


Interchanging the bicyclo[3.3.1]nonane core with other bridged bicyclic frameworks, such as adamantane or norbornane, is not straightforward due to fundamental differences in molecular geometry, electronic structure, and conformational dynamics [1]. These structural variations lead to quantifiable disparities in critical physicochemical and biological parameters, including electrochemical reactivity [1], molecular strain and conformational equilibria [2], and resulting biological target engagement [3]. Consequently, substituting the core without rigorous validation risks altering or abolishing desired functional outcomes, underscoring the need for a compound-specific evidence-based selection.

Electrochemical reactivity
Reduction potential and mechanism differ from adamantane and noradamantane; may alter redox-controlled transformations.
Conformational strain profile
Boat-chair and twist-twist states carry distinct energy penalties compared to other bridged frameworks, impacting 3D shape.
Biological target engagement
Scaffold geometry influences binding; observed activity differences against SARS-CoV-2 may not translate across targets.

Bicyclo[3.3.1]nonane Quantitative Evidence Guide


Electrochemical Reduction vs. Adamantane & Noradamantane

A direct comparative electrochemical study demonstrates that keto derivatives of bicyclo[3.3.1]nonane are reduced at less negative potentials than the analogous derivatives of adamantane and noradamantane [1]. Furthermore, the 2,6- and 3,7-diketobicyclo[3.3.1]nonanes exhibit a unique one-step, two-electron reduction accompanied by cyclization, unlike the two-step reduction observed for the corresponding adamantane and noradamantane derivatives [1].

Electrochem. Reduction vs. Adamantane
Head-to-head
Bicyclo[3.3.1]nonane keto derivatives reduce at less negative potentials via a single two-electron step with cyclization, unlike two-step reduction of adamantane/noradamantane analogs.
Supports selective redox-based synthesis strategies
Qualitative comparison in aprotic medium; data to verify
Electrochemistry Synthetic Chemistry Structure-Activity Relationship

Conformational Strain Energy Quantification

Ab initio calculations on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes reveal a defined energetic hierarchy for skeletal conformations, establishing the chair-chair (CC) form as the global minimum [1]. The relative boat-chair (BC) conformation energy is 6-7 kcal mol⁻¹ higher than the optimal CC structure, and the twist-twist (TT) form is strained by more than 12 kcal mol⁻¹ [1]. This provides a quantitative baseline for the scaffold's intrinsic conformational flexibility and energy penalties.

Conformational Strain Energy
Class-level
Boat-Chair: +6–7 kcal mol⁻¹; Twist-Twist: > +12 kcal mol⁻¹ vs. Chair-Chair minimum.
Quantifies scaffold intrinsic flexibility
Ab initio MP2/cc-pVTZ in vacuo; class-level inference
Computational Chemistry Conformational Analysis Molecular Mechanics

SARS-CoV-2 Antiviral Activity vs. Adamantane

In a direct comparative study against the SARS-CoV-2 virus in Vero-E6 cells, a bicyclo[3.3.1]nonane derivative (Compound No. 15144) demonstrated superior antiviral activity compared to an adamantane derivative (Compound No. 14838) [1]. The bicyclo[3.3.1]nonane compound reduced viral titer by 0.95 lg TCID50/mL at its maximum tolerable concentration (MTC), whereas the adamantane derivative achieved a reduction of only 0.78 lg TCID50/mL under comparable conditions [1].

Antiviral Activity SARS-CoV-2
Head-to-head
Bicyclo[3.3.1]nonane derivative reduced viral titer by 0.95 lg TCID50/mL vs. 0.78 for adamantane derivative at MTC (cell-culture model).
Supports antiviral screening context
Vero-E6 model; requires target-specific validation
Antiviral Research Medicinal Chemistry Virology

Bicyclo[3.3.1]nonane Key Application Scenarios


Next-Generation HSP90 Inhibitor Development

Bicyclo[3.3.1]nonanol derivatives have been identified as novel inhibitors of the Heat Shock Protein 90 (HSP90) chaperone. Unlike conventional HSP90 inhibitors, these compounds inhibit gene transcription by HIF-1 and HSP90's ATPase activity without inducing a heat shock response [1]. This unique mechanism, confirmed by the fluctuation of client protein amounts, positions the bicyclo[3.3.1]nonane scaffold as a valuable starting point for developing cancer therapeutics that may circumvent the hepatotoxicity issues seen with earlier HSP90 inhibitor classes [1].

Sp³-Rich 3D Chemical Library Synthesis

The bicyclo[3.3.1]nonane core is an intrinsically three-dimensional scaffold rich in sp³-hybridized carbons (high Fsp³). This feature is directly linked to improved solubility, better target specificity, and a higher probability of clinical success compared to flatter, sp²-rich molecules [2]. Its use enables the construction of libraries of chiral, diastereomerically pure compounds that explore biologically relevant chemical space not easily accessible with other scaffolds, offering a strategic advantage in hit identification and lead optimization campaigns [2].

Selective hLDHA Inhibitor Design

Derivatives of the 2,8-dioxabicyclo[3.3.1]nonane scaffold have demonstrated potent and selective inhibition of human lactate dehydrogenase A (hLDHA), a key enzyme in cancer metabolism [3]. Several compounds in this series exhibit IC50 values below 10 µM against hLDHA, with certain compounds like 58, 62a, 65b, and 68a achieving low micromolar IC50 values (3.6–12.0 µM) and high selectivity (>25-fold) over the hLDHB isoform [3]. This quantitative activity and selectivity profile underscores the scaffold's utility in developing targeted metabolic inhibitors for oncology.

Synthesis of Adamantane Precursors

Substituted bicyclo[3.3.1]nonanes, particularly 3- and 3,7-substituted derivatives, are established synthetic precursors for accessing adamantane derivatives through ring cleavage reactions [4]. This route offers an alternative to direct adamantane functionalization and can provide access to specifically substituted adamantanes that may be difficult to obtain via other synthetic pathways, making the bicyclo[3.3.1]nonane a valuable intermediate in fine chemical and pharmaceutical synthesis [4].

Application
Selection Property
Validation Focus
HSP90 inhibition research
Non-heat-shock-response mechanism
Client protein fluctuation and ATPase assays
3D chemical library synthesis
High sp³ fraction (Fsp³) scaffold
Diastereomeric purity and chiral space exploration
Cancer metabolism inhibitor studies
Isoform selectivity profile (hLDHA vs. hLDHB)
Enzymatic inhibition and selectivity validation
Adamantane precursor synthesis
Ring-cleavage reactivity
Substitution pattern accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.